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molecular formula C8H5BrFNO5 B8449265 Methyl 2-bromo-4-fluoro-5-nitrophenoxyformate

Methyl 2-bromo-4-fluoro-5-nitrophenoxyformate

Cat. No. B8449265
M. Wt: 294.03 g/mol
InChI Key: BIGOKEKYTMKJGO-UHFFFAOYSA-N
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Patent
US08354427B2

Procedure details

(2-Bromo-4-fluoro-phenyl) methyl carbonate (8.25 g, 33.13 mmol) was added portionwise to conc. H2SO4 (45 mL) to generate a colorless homogeneous solution. This solution was then cooled to 0° C. and KNO3 (3.7 g, 36.44 mmol) was added portionwise maintaining the internal temperature below 5° C. The reaction was stirred for 2 h and then poured on ice-water and the aqueous layer was extracted with DCM (3×10 mL). The combined organic layer was dried over Na2SO4, filtered and concentrated. The residue was then purified by silica gel column chromatography using 15% EtOAc/hexane gradient to yield 2-bromo-4-fluoro-5-nitrophenyl methyl carbonate (8.93 g, 92%) 1H NMR (400 MHz, CDCl3) δ 8.05 (d, J=6.7 Hz, 1H), 7.65 (d, J=9.6 Hz, 1H), 4.01 (s, 3H).
Quantity
8.25 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
KNO3
Quantity
3.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:13])([O:11][CH3:12])[O:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[Br:10].OS(O)(=O)=O.[N+:19]([O-])([O-:21])=[O:20].[K+]>>[C:1](=[O:13])([O:11][CH3:12])[O:2][C:3]1[CH:8]=[C:7]([N+:19]([O-:21])=[O:20])[C:6]([F:9])=[CH:5][C:4]=1[Br:10] |f:2.3|

Inputs

Step One
Name
Quantity
8.25 g
Type
reactant
Smiles
C(OC1=C(C=C(C=C1)F)Br)(OC)=O
Name
Quantity
45 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
KNO3
Quantity
3.7 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below 5° C
ADDITION
Type
ADDITION
Details
poured on ice-water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Br)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.93 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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